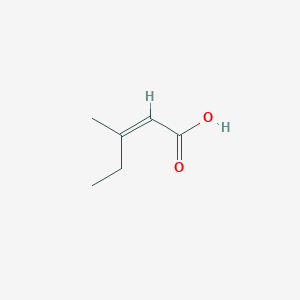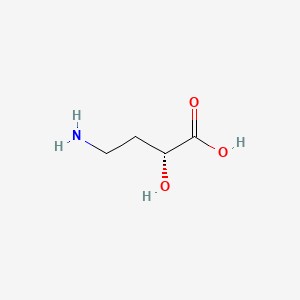![molecular formula C13H20N2O2 B1277017 [3-(2-Morpholinoethoxy)phenyl]methylamine CAS No. 857284-08-3](/img/structure/B1277017.png)
[3-(2-Morpholinoethoxy)phenyl]methylamine
描述
[3-(2-Morpholinoethoxy)phenyl]methylamine: is an organic compound with the molecular formula C13H20N2O2 and a molecular weight of 236.315 g/mol . This compound is characterized by the presence of a morpholine ring attached to an ethoxy group, which is further connected to a phenyl ring bearing a methylamine substituent. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural features.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Morpholinoethoxy)phenyl]methylamine typically involves the following steps:
Formation of the Ethoxy Intermediate: The initial step involves the reaction of 3-hydroxybenzaldehyde with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate to form 3-(2-morpholinoethoxy)benzaldehyde.
Reduction to Alcohol: The intermediate benzaldehyde is then reduced to the corresponding benzyl alcohol using a reducing agent such as sodium borohydride.
Amination: Finally, the benzyl alcohol is converted to the desired this compound through a reductive amination process using a suitable amine source and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions, catalysts, and purification techniques to enhance yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions:
Oxidation: [3-(2-Morpholinoethoxy)phenyl]methylamine can undergo oxidation reactions, typically forming corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines or alcohols are commonly employed.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: [3-(2-Morpholinoethoxy)phenyl]methylamine is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology:
Biochemical Studies: The compound is utilized in biochemical assays to study enzyme interactions and receptor binding.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Industry:
Chemical Manufacturing: The compound is employed in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of [3-(2-Morpholinoethoxy)phenyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and the phenyl group contribute to its binding affinity and specificity. The compound may modulate the activity of enzymes or receptors by acting as an agonist or antagonist, thereby influencing various biochemical pathways.
相似化合物的比较
- [3-(2-Piperidinoethoxy)phenyl]methylamine
- [3-(2-Pyrrolidinoethoxy)phenyl]methylamine
- [3-(2-Diethylaminoethoxy)phenyl]methylamine
Comparison:
- Structural Differences: While these compounds share a similar core structure, the nature of the heterocyclic ring (morpholine, piperidine, pyrrolidine, or diethylamine) differentiates them.
- Unique Properties: [3-(2-Morpholinoethoxy)phenyl]methylamine is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activities compared to its analogs.
属性
IUPAC Name |
[3-(2-morpholin-4-ylethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c14-11-12-2-1-3-13(10-12)17-9-6-15-4-7-16-8-5-15/h1-3,10H,4-9,11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJWFDTWNMICLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428205 | |
| Record name | [3-(2-morpholinoethoxy)phenyl]methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857284-08-3 | |
| Record name | 3-[2-(4-Morpholinyl)ethoxy]benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857284-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2-morpholinoethoxy)phenyl]methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol](/img/structure/B1276935.png)











![3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine](/img/structure/B1276962.png)

